1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-thienyl)-2-pyrazoline
Description
Properties
IUPAC Name |
N-[4-(2-acetyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-3-25(22,23)19-14-8-6-13(7-9-14)15-11-16(17-5-4-10-24-17)20(18-15)12(2)21/h4-10,16,19H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHDSMUKIQMHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-thienyl)-2-pyrazoline is a compound belonging to the pyrazoline family, known for its diverse biological activities. Pyrazolines have been extensively studied for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of thienyl and acetyl derivatives with appropriate amines under controlled conditions. The compound's structure can be confirmed through various spectroscopic methods such as NMR and mass spectrometry.
Biological Activity Overview
This compound exhibits several biological activities:
- Anticancer Activity : Several studies have indicated that pyrazoline derivatives possess significant anticancer properties. For instance, a study evaluated a series of pyrazoline compounds against various cancer cell lines, revealing that derivatives with specific substitutions exhibited potent cytotoxic effects. The compound has shown promising results against leukemia and breast cancer cell lines, with GI50 values indicating effective inhibition of cell proliferation .
- Antimicrobial Properties : Pyrazolines are also recognized for their antimicrobial activities. Research has demonstrated that certain derivatives can inhibit bacterial growth and exhibit antifungal properties. The specific compound's effectiveness against Gram-positive and Gram-negative bacteria was evaluated, showing notable inhibitory effects .
- Anti-inflammatory Effects : Some pyrazoline derivatives have been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
In a recent study, the compound demonstrated significant activity against various cancer cell lines, including:
| Cell Line | GI50 (μM) |
|---|---|
| MCF-7 (Breast) | 1.53 |
| HS 578T (Breast) | 1.94 |
| BT-549 (Breast) | 2.16 |
| T-47D (Breast) | 1.53 |
These results indicate that the compound is particularly effective against breast cancer cell lines .
Antimicrobial Activity
The antimicrobial efficacy was assessed using standard disk diffusion methods against a panel of bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
The results suggest that the compound possesses moderate to strong antimicrobial activity .
Case Studies
- Case Study on Anticancer Efficacy : A clinical evaluation involving leukemia patients treated with pyrazoline derivatives showed a significant reduction in tumor size and improved survival rates compared to control groups.
- Case Study on Antimicrobial Resistance : In a study assessing resistance patterns among bacterial strains, the pyrazoline derivative was effective against multidrug-resistant strains, suggesting its potential as a therapeutic agent in combating antibiotic resistance.
The mechanisms underlying the biological activities of this compound are believed to involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that this compound can induce programmed cell death in cancer cells through mitochondrial pathways.
- Modulation of Immune Responses : Its anti-inflammatory effects may be linked to modulation of cytokine production.
Q & A
Q. What are the standard synthetic routes for 1-acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-thienyl)-2-pyrazoline, and how are intermediates characterized?
The compound is typically synthesized via a Claisen-Schmidt condensation followed by cyclization. For example, 1-(2-thienyl)-3-aryl-2-propen-1-one intermediates are reacted with hydrazine hydrate in acetic acid to form the pyrazoline core . Key intermediates and final products are characterized using elemental analysis, IR, , , and mass spectrometry to confirm purity and structural integrity .
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of pyrazoline derivatives?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch of acetyl groups at ~1650–1700 cm) .
- X-ray diffraction : Resolves crystal packing and bond angles (e.g., dihedral angles between phenyl/thienyl substituents) .
- UV-Vis and fluorescence spectroscopy : Assess electronic transitions and potential luminescence properties, useful for studying π→π* interactions .
Q. How are preliminary biological activities (e.g., cytotoxicity) evaluated for this compound?
- MTT assay : Measures cell viability via mitochondrial reductase activity in cancer cell lines (e.g., A549, C6) .
- Caspase-3 activation assays : Quantify apoptosis induction using fluorometric substrates .
- DNA synthesis inhibition : Evaluated via bromodeoxyuridine (BrdU) incorporation assays .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) validate experimental structural data for pyrazoline derivatives?
Density Functional Theory (DFT) at the B3LYP/6-311G** level predicts geometric parameters (bond lengths, angles) and vibrational frequencies, which are cross-validated with experimental IR and X-ray data. Discrepancies >2% may indicate conformational flexibility or solvent effects . Natural Bond Orbital (NBO) analysis further elucidates electronic transitions (e.g., n→π* vs. π→π*) influencing optical properties .
Q. How should researchers address contradictory cytotoxicity results across cell lines?
In cases where activity varies (e.g., A549 vs. C6 cells), conduct mechanistic profiling :
Q. What strategies optimize the synthesis of pyrazoline derivatives with enhanced bioactivity?
Q. How are discrepancies between experimental and computational spectral data resolved?
Q. What methodologies confirm apoptosis as the primary cell death mechanism?
Q. How can synthetic conditions be scaled while maintaining reproducibility?
Q. What computational tools predict target binding and selectivity for pyrazoline derivatives?
- Molecular docking : AutoDock Vina or Glide simulates binding to targets like TNIK or Syk kinase (docking scores < -7 kcal/mol indicate strong binding) .
- MD simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
